Spiro[2.5]octan-1-amine hydrochloride
CAS No.: 17202-91-4
Cat. No.: VC2727473
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[2.5]octan-1-amine hydrochloride - 17202-91-4](/images/structure/VC2727473.png)
Specification
CAS No. | 17202-91-4 |
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Molecular Formula | C8H16ClN |
Molecular Weight | 161.67 g/mol |
IUPAC Name | spiro[2.5]octan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C8H15N.ClH/c9-7-6-8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H |
Standard InChI Key | FKSJDWYAZDHIPH-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CC2N.Cl |
Canonical SMILES | C1CCC2(CC1)CC2N.Cl |
Introduction
Chemical Identity and Structural Properties
Spiro[2.5]octan-1-amine hydrochloride is an organic compound with significant research interest due to its distinctive spirocyclic structure. The compound features a specific three-dimensional conformation created by two rings sharing a single carbon atom (the spiro carbon), giving rise to its unique chemical behavior and biological interactions.
Basic Chemical Data
The compound is characterized by the following essential chemical properties:
Property | Value |
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Molecular Formula | C8H16ClN |
Average Mass | 161.673 g/mol |
Monoisotopic Mass | 161.097127 g/mol |
CAS Number | 17202-91-4 |
ChemSpider ID | 30816070 |
The spirocyclic core structure combines a cyclopentane ring and a cyclopropane ring sharing a single carbon atom, with an amine group attached to the cyclopropane portion and present as a hydrochloride salt . This unique spatial arrangement contributes significantly to the compound's chemical reactivity and potential biological activities.
Structural Characteristics
The parent compound, spiro[2.5]octane, has the molecular formula C8H14 and a molecular weight of 110.20 g/mol . The addition of an amine group at position 1 and formation of the hydrochloride salt transforms this core structure into Spiro[2.5]octan-1-amine hydrochloride. The spirocyclic framework gives the molecule a distinctive three-dimensional conformation that influences its chemical behavior in various reactions and potential biological interactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of Spiro[2.5]octan-1-amine hydrochloride typically involves manipulating spirocyclic precursors under specific conditions. While the direct synthesis information for this specific compound is limited in the provided search results, related spirocyclic compounds offer valuable insights into potential synthetic routes.
Synthetic Considerations
Synthesis of spirocyclic compounds like Spiro[2.5]octan-1-amine hydrochloride often requires careful control of reaction conditions, including:
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Temperature regulation to manage reaction kinetics
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Appropriate solvent selection, particularly polar aprotic solvents that facilitate better solubility and reactivity of intermediates
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Catalyst employment to enhance reaction rates and selectivity
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Controlled reaction times to maximize yield while minimizing side reactions
These considerations are crucial for achieving high yields and purity in the synthesis of such complex spirocyclic structures. The synthesis may involve multiple steps, potentially including cyclization processes to form the spirocyclic core followed by functionalization to introduce the amine group.
Chemical Reactivity and Transformations
Key Reaction Patterns
Spiro[2.5]octan-1-amine hydrochloride, like related spirocyclic amines, can participate in various chemical transformations. Based on the chemical behavior of structurally related compounds, several reaction types are particularly relevant:
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Nucleophilic substitution reactions, where the amine group can serve as a nucleophile or be substituted
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Oxidation reactions using standard oxidizing agents
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Reduction reactions that may modify functional groups while preserving the spirocyclic core
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Acid-base reactions, particularly important given its existence as a hydrochloride salt
Reactivity of the Amine Functionality
The primary amine group in Spiro[2.5]octan-1-amine hydrochloride serves as a key reactive site. Its nucleophilic character enables participation in numerous chemical transformations, including:
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Amide bond formation
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Imine and enamine formation
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Alkylation and acylation reactions
These reaction capabilities make the compound valuable as a building block in organic synthesis and pharmaceutical development.
Applications in Research and Development
Pharmaceutical Applications
Spiro[2.5]octan-1-amine hydrochloride and related spirocyclic compounds have gained significant attention in pharmaceutical research. The unique three-dimensional structure of spirocyclic compounds provides advantages in drug design, including:
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Enhanced binding selectivity to biological targets
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Improved metabolic stability
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Reduced conformational flexibility, potentially leading to higher binding affinity
The amine functionality serves as a critical pharmacophore in many bioactive molecules, potentially engaging in hydrogen bonding interactions with biological targets. These characteristics make Spiro[2.5]octan-1-amine hydrochloride a potentially valuable scaffold for medicinal chemistry.
Role as a Chemical Building Block
The compound serves as an important building block in organic synthesis due to its unique structure and functional group. Its application extends to:
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Construction of more complex spirocyclic systems
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Development of novel chemical libraries for drug discovery
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Synthesis of specialized materials with defined three-dimensional architectures
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Exploration of structure-activity relationships in biological studies
Biological Significance and Mechanism of Action
Structure-Activity Relationships
The study of structure-activity relationships (SAR) involving Spiro[2.5]octan-1-amine hydrochloride and related compounds provides valuable insights into the impact of structural modifications on biological activity. Key structural features that influence activity include:
Analytical Characterization
Spectroscopic Properties
Analytical characterization of Spiro[2.5]octan-1-amine hydrochloride typically employs various spectroscopic techniques for structural confirmation and purity assessment:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about carbon and hydrogen environments within the molecule
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Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy identifies functional groups, particularly the amine and associated N-H stretching bands
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X-ray crystallography, when applicable, reveals precise three-dimensional structural details
Identification Parameters
The compound can be identified using various parameters and techniques:
Identification Method | Parameter |
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IUPAC Name | Spiro[2.5]octan-1-amine hydrochloride (1:1) |
Alternative Names | Spiro[2.5]oct-1-ylamine hydrochloride |
InChI | Available through chemical databases |
SMILES Notation | Available through chemical databases |
CAS Registry | 17202-91-4 |
Melting Point | Characteristic physical property (specific value not provided in search results) |
Current Research Directions
Medicinal Chemistry Research
Current research involving Spiro[2.5]octan-1-amine hydrochloride and related spirocyclic compounds focuses on several key areas:
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Development of novel therapeutic agents targeting specific biological pathways
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Exploration of structure-activity relationships to optimize biological activity
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Investigation of pharmacokinetic properties to improve drug delivery and efficacy
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Comparison with other spirocyclic systems to establish structure-function correlations
The unique three-dimensional structure of spirocyclic compounds continues to drive interest in their potential pharmaceutical applications, with ongoing research exploring their utility in addressing various therapeutic needs.
Synthetic Methodology Development
Research into improved synthetic methods for spirocyclic compounds, including Spiro[2.5]octan-1-amine hydrochloride, remains an active area of investigation:
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Development of more efficient and selective synthetic routes
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Exploration of novel catalysts to enhance reaction efficiency
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Investigation of green chemistry approaches to reduce environmental impact
These research directions reflect the continuing importance of spirocyclic compounds in both academic and industrial settings.
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